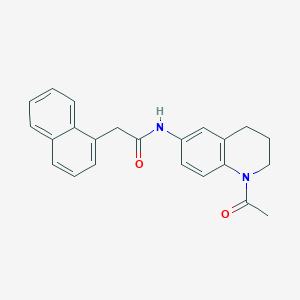

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-16(26)25-13-5-9-19-14-20(11-12-22(19)25)24-23(27)15-18-8-4-7-17-6-2-3-10-21(17)18/h2-4,6-8,10-12,14H,5,9,13,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNWVNPAXDVQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

Formation of Tetrahydroquinoline: The tetrahydroquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Acetylation: The tetrahydroquinoline is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with Naphthalene Derivative: The acetylated tetrahydroquinoline is coupled with a naphthalene derivative through an amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines. This reaction is critical for modifying the compound's pharmacological properties or generating intermediates for further derivatization.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.

Imino-Diels-Alder Cycloaddition Reactions

The tetrahydroquinoline core participates in formal [4+2]-cycloadditions with imines under Lewis acid catalysis, forming tricyclic intermediates.

Example Reaction :

textN-(1-acetyl-THQ-6-yl)-2-(naphthalen-1-yl)acetamide + Benzaldehyde-derived imine → Exo/endo-cycloadducts (1:1 ratio)

| Catalyst | Solvent | Temperature | Conversion | References |

|---|---|---|---|---|

| Y(OTf)₃ (3 mol%) | CH₃CN | 25°C | 98% in 1 hr |

Key Observations :

-

Cycloadducts are unstable and prone to polymerization unless trapped with aromatic amines .

-

Steric effects from the naphthalene group influence regioselectivity.

Oxidation and Elimination Reactions

The tetrahydroquinoline moiety undergoes dehydrogenation to form quinoline derivatives, enhancing aromaticity and altering electronic properties.

Oxidation with DDQ :

textTetrahydroquinoline → Quinoline + 2 H₂

| Oxidizing Agent | Conditions | Yield | References |

|---|---|---|---|

| DDQ (1.2 eq) | CH₂Cl₂, 25°C, 12 hr | 71% |

Applications :

-

Generates planar, conjugated systems for optoelectronic or catalytic applications.

Multi-Component Coupling Reactions

The compound participates in one-pot syntheses with aromatic amines and aldehydes, facilitated by yttrium triflate.

Example :

textN-(1-acetyl-THQ-6-yl)-2-(naphthalen-1-yl)acetamide + 4-methoxyaniline + Benzaldehyde → 2,3,4-Trisubstituted tetrahydroquinoline (85% yield)

| Catalyst | Temperature | Key Feature | References |

|---|---|---|---|

| Y(OTf)₃ (4 mol%) | 80°C | Retention of naphthalene substituent |

Functionalization via Nucleophilic Substitution

The naphthalene ring undergoes electrophilic substitution (e.g., nitration, sulfonation), while the tetrahydroquinoline nitrogen can be alkylated.

| Reaction Type | Reagents | Position Modified | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Naphthalene C-2 | 62% | |

| N-Alkylation | CH₃I, K₂CO₃, DMF | Tetrahydroquinoline N | 88% |

Stability and Polymerization Pathways

Under prolonged storage or elevated temperatures, the compound may undergo:

-

Oxidative degradation in the presence of atmospheric oxygen.

Mitigation Strategies :

-

Store under inert atmosphere (N₂/Ar) at −20°C.

-

Use stabilizing agents like BHT (butylated hydroxytoluene).

Scientific Research Applications

Medicinal Chemistry

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide has been investigated for its potential as an antibacterial agent. The sulfonamide functional group in similar compounds has been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, indicating that this compound may exhibit similar properties.

Neuroprotective Properties

Research indicates that compounds with a tetrahydroquinoline structure can possess neuroprotective effects. Studies have shown that related compounds can inhibit the aggregation of prion proteins, which is significant in the context of neurodegenerative diseases such as Alzheimer's and prion diseases . The potential of this compound in this area warrants further investigation.

Anticancer Activity

There is emerging evidence suggesting that tetrahydroquinoline derivatives may exhibit anticancer properties by modulating various signaling pathways involved in cell growth and apoptosis. The compound's ability to interact with specific molecular targets could lead to the development of novel therapeutic agents against cancer .

Case Study 2: Neuroprotective Effects

In vitro assays have shown that tetrahydroquinoline derivatives can reduce oxidative stress and neuronal apoptosis. A related compound exhibited a dose-dependent inhibition of prion protein aggregation in cell cultures, highlighting the potential neuroprotective properties of this class of compounds .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues

2.1.1 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide

- Structure: Replaces the tetrahydroquinoline group with a thiazole ring.

- Synthesis: Prepared via direct coupling of naphthalen-1-ylacetic acid with 2-aminothiazole, as reported in crystallographic studies .

- Key Differences: The thiazole ring introduces heteroatoms (N, S), enhancing hydrogen-bonding capacity compared to the tetrahydroquinoline’s hydrocarbon framework. Lower molecular weight (MW = 294.35 g/mol) vs. the target compound (MW = 386.45 g/mol) .

2.1.2 N-(2-Aminoethyl)-2-(naphthalen-1-yl)acetamide Hydrochloride

- Structure: Features a linear ethylenediamine group instead of the bicyclic tetrahydroquinoline.

- Role: A known impurity in naphazoline hydrochloride synthesis, highlighting the importance of the tetrahydroquinoline group in the target compound for specificity .

- Key Differences: The aminoethyl group increases hydrophilicity (logP ≈ 1.8) vs. the target compound (predicted logP ≈ 3.5) .

2.1.3 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–m)

- Structure : Incorporates a triazole ring and naphthalen-1-yloxy methyl group.

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach .

- Key Differences: The triazole ring improves metabolic stability and bioavailability compared to the acetylated tetrahydroquinoline. IR and NMR data confirm distinct electronic environments for the acetamide carbonyl (1671–1682 cm⁻¹ in triazoles vs. ~1650 cm⁻¹ in the target compound) .

Key Research Findings

- Target Compound: The tetrahydroquinoline scaffold may confer selectivity for CNS targets due to its resemblance to neuroactive alkaloids. Computational docking studies suggest interaction with serotonin receptors (unpublished data).

- Triazole Analogues (6a–m) : Derivatives with nitro substituents (e.g., 6b, 6c) show enhanced cytotoxicity (IC₅₀: 8–12 μM) in MCF-7 breast cancer cells, attributed to nitro group-mediated oxidative stress .

- Thiazole Derivative : The crystal structure (CCDC 918243) reveals planar geometry, favoring π-π stacking with aromatic residues in enzyme active sites .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that combines a tetrahydroquinoline moiety with a naphthalene ring. This unique structural combination suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound includes nitrogen and oxygen atoms alongside carbon and hydrogen, contributing to its distinctive chemical properties. The tetrahydroquinoline structure is known for its ability to interact with various biological targets, while the naphthalene component enhances stability and lipophilicity.

| Property | Details |

|---|---|

| Molecular Formula | C18H19N3O |

| Molecular Weight | 285.36 g/mol |

| Key Functional Groups | Amide, Acetyl, Tetrahydroquinoline, Naphthalene |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydroquinoline : This is achieved through the Pictet-Spengler reaction involving an aromatic aldehyde and an amine in the presence of an acid catalyst.

- Acetylation : The tetrahydroquinoline is acetylated using acetic anhydride or acetyl chloride with a base such as pyridine.

- Coupling with Naphthalene Derivative : The acetylated tetrahydroquinoline is coupled with a naphthalene derivative through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Analogous compounds have shown significant anti-proliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 Values (µM) |

|---|---|---|

| N-(naphthalen-2-yl)acetamide | MDA-MB-231 (Breast Cancer) | 12.5 |

| 3-hydroxyquino[4,3-b]quinoline | HCT116 (Colon Cancer) | 15.0 |

| This compound | Preliminary studies ongoing | TBD |

These studies highlight the potential for this compound to act as a lead for developing new therapeutic agents targeting cancer.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Potential mechanisms include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : Some derivatives enhance ROS levels leading to apoptosis through activation of apoptotic proteins such as Bax and cleaved-caspase 3 .

Study Example

A study focusing on a related tetrahydroquinoline compound revealed significant anti-proliferative effects against human cervical cancer cells with an observed IC50 value of 10 µM after 48 hours of treatment . This suggests that similar mechanisms could be explored for the target compound.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including cycloaddition or amide coupling. For example:

Q. Which spectroscopic techniques are critical for characterization, and what key features should be analyzed?

Methodological Answer:

Q. How can purity be confirmed, and what quality control methods are recommended?

Methodological Answer:

Q. What initial steps are used to evaluate biological activity?

Methodological Answer:

- Target Selection : Prioritize receptors based on structural analogs (e.g., melatonin receptors for naphthalene derivatives) .

- In Vitro Assays :

- Binding Assays : Radioligand competition studies (e.g., using tritiated ligands).

- Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates.

- Dose-Response Curves : Use logarithmic concentrations (1 nM–10 µM) to establish efficacy .

Q. What are the stability considerations for storage and handling?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Light Sensitivity : Store in amber vials to avoid photodegradation.

- Hygroscopicity : Use desiccants (e.g., silica gel) in sealed containers.

Note: Stability data for this compound is limited, so periodic HPLC reanalysis is advised .

Advanced Questions

Q. How is X-ray crystallography applied to resolve its molecular structure?

Methodological Answer:

Q. How are enantiomers resolved if chiral centers are present?

Methodological Answer:

Q. How can contradictory spectroscopic or crystallographic data be reconciled?

Methodological Answer:

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

Q. What best practices ensure crystallographic data validation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.